Sodium percarbonate

Descripción general

Descripción

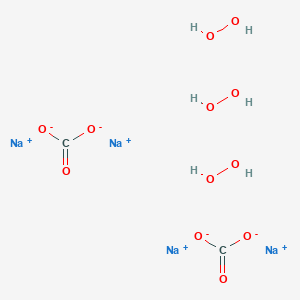

Sodium percarbonate (2Na₂CO₃·3H₂O₂) is a crystalline solid compound that serves as a stable, solid-source equivalent of hydrogen peroxide (H₂O₂). Upon dissolution in water, it decomposes into sodium carbonate (Na₂CO₃), hydrogen peroxide, and water . This decomposition releases active oxygen, making it a powerful oxidizing agent for applications in cleaning, bleaching, disinfection, and environmental remediation. Its key advantages include eco-friendliness (breaking down into non-toxic byproducts: water, oxygen, and sodium carbonate) , compatibility with alkaline conditions, and ease of handling compared to liquid H₂O₂ .

Métodos De Preparación

Crystallization from Solution (Traditional Wet Process)

The conventional method involves crystallizing sodium percarbonate from a saturated solution of sodium carbonate and hydrogen peroxide. Key parameters include:

-

Hydrogen Peroxide Concentration : 40–80% by weight, with higher concentrations (>60%) preferred to minimize decomposition .

-

Temperature Control : Maintained at 20–40°C under reduced pressure (10–60 mmHg) to evaporate water and dissipate reaction heat adiabatically .

-

Stabilizers : Magnesium silicate or sodium hexametaphosphate (0.5–2% by weight) to inhibit percarbonate degradation during synthesis .

A representative protocol from European Patent EP0070711 achieved a 94.6% yield with 14.6% active oxygen by reacting anhydrous Na₂CO₃ with 64% H₂O₂ at 28–33°C under 20–25 mmHg. The product exhibited 12% brittleness, a critical metric for industrial handling.

Table 1: Traditional Wet Process Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| H₂O₂ Concentration | 40–80 wt% | 60–70 wt% |

| Reaction Temperature | 20–40°C | 25–35°C |

| Pressure | 10–60 mmHg | 20–30 mmHg |

| Stabilizer | Mg silicate, Na hexametaphosphate | Mg silicate (1–2%) |

Fluid Bed Process (Solvay FB® Method)

Solvay Chemicals’ proprietary fluid bed technology enhances product uniformity and stability . In this method:

-

Aqueous H₂O₂ and Na₂CO₃ solutions are sprayed onto a fluidized bed of seed crystals.

-

Water evaporates instantaneously, forming dense, spherical granules with low moisture content (<5%) .

-

The reaction is exothermic, requiring precise temperature modulation (40–60°C) to prevent decomposition .

This process avoids grinding steps, reducing fines generation and improving flowability. The final product, FB® this compound, exhibits >14% active oxygen and superior abrasion resistance .

Spray Reactor Method with Unpurified Carbonate

US Patent 5,851,420 describes a cost-effective approach using unpurified sodium carbonate (technical grade):

-

Reactor Conditions : Airflow at -5–20°C maintains the reaction mass at 20–80°C during H₂O₂ spraying.

-

Stabilizer System : A blend of sodium silicate, EDTA, and MgSO₄ (1–3% total) enhances shelf-life and solution velocity.

-

Recycling : Fines (<0.25 mm) are reintroduced into the reactor, achieving 85–90% yield with 13.5–14.2% active oxygen .

This method reduces raw material costs but requires post-synthesis screening to isolate granules >0.8 mm.

Ethanol Solventing-Out Process

An eco-friendly alternative replaces traditional salting-out agents (Na₂SO₄, NaCl) with ethanol :

-

Optimized Conditions : 20°C, 1-hour reaction, H₂O₂:Na₂CO₃ molar ratio of 1.4, and stabilizers (sodium silicate:EDTA = 2:1) .

-

Yield : 78–82% with 13.8–14.1% active oxygen, comparable to conventional methods .

-

Advantages : Ethanol is recyclable, reducing wastewater salinity and environmental impact .

XRD and IR analyses confirm the product’s structure (Na₂CO₃·1.5H₂O₂) and purity .

Paired Water Electrolysis (Innovative Green Method)

A novel electrolysis-based approach co-produces hydrogen and this compound, aligning with green chemistry principles :

-

Electrolyzer Setup : Boron-doped diamond (BDD) anode, 2 MW capacity, 5 V cell potential.

-

Reactions :

-

Valorization : H₂O₂ reacts in situ with Na₂CO₃ to form percarbonate, bypassing costly separation steps .

Economic Analysis :

-

Breakeven requires 76–150 MW capacity, contingent on H₂O₂ Faradaic efficiency (≥75%) and this compound pricing .

-

Capital expenditure for a 2 MW plant: €64.5M, with operational costs dominated by electricity (€21.6M/year) .

Comparative Analysis of Methods

Table 2: Method Efficacy and Scalability

Aplicaciones Científicas De Investigación

Applications in Cleaning Products

Household Cleaning

Sodium percarbonate is primarily used as a bleaching agent in laundry detergents and cleaning products. It effectively removes stains and brightens fabrics by releasing hydrogen peroxide upon dissolution.

| Application Type | Description |

|---|---|

| Laundry Detergents | Used in powders and tablets for stain removal |

| Dishwashing Products | Included in machine dishwashing formulations |

| Surface Cleaners | Acts as a disinfectant and stain remover |

Case Study: Laundry Detergent Efficacy

A study demonstrated that laundry detergents containing this compound significantly outperformed those without it in removing organic stains, such as wine and grass .

Textile Industry

This compound is utilized in the textile industry for bleaching and dyeing processes. Its oxidizing properties facilitate the removal of impurities and enhance color brightness.

| Application Type | Description |

|---|---|

| Bleaching Agents | Used to whiten fabrics without chlorine |

| Dye Fixation | Improves dye uptake in fabric processing |

Case Study: Textile Processing

Research indicated that this compound improved dye fixation rates by 30% compared to traditional bleaching agents, leading to better color retention .

Medical Applications

In the medical field, this compound is used for sterilization and disinfection due to its ability to kill bacteria and viruses.

| Application Type | Description |

|---|---|

| Disinfectants | Effective against pathogens like E. coli |

| Wound Care Products | Incorporated in controlled release formulations |

Case Study: Hospital Disinfection

During the SARS outbreak, this compound was used in hospitals for disinfecting surfaces and medical equipment due to its strong bactericidal properties .

Environmental Applications

This compound has significant applications in environmental remediation, particularly in water treatment processes.

| Application Type | Description |

|---|---|

| Wastewater Treatment | Used for oxygenation and disinfection |

| Soil Remediation | Helps break down pollutants through oxidation |

Case Study: Water Quality Improvement

A systematic review highlighted the effectiveness of this compound in advanced oxidation processes for degrading pollutants in wastewater, achieving up to 90% reduction of certain contaminants .

Chemical Processes

This compound serves as a mild oxidizing agent in various chemical reactions, including organic synthesis.

| Application Type | Description |

|---|---|

| Organic Synthesis | Converts aldehydes to alcohols |

| Polymerization Control | Used as an initiator in polymer reactions |

Case Study: Organic Synthesis Efficiency

In a study focusing on organic reactions, this compound was shown to replace hydrogen peroxide effectively while providing better control over reaction conditions .

Mecanismo De Acción

Sodium percarbonate exerts its effects primarily through the release of hydrogen peroxide when dissolved in water. The key chemical reactions involved are:

-

Dissociation in Water: [ 2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 2\text{Na}_2\text{CO}_3 + 3\text{H}_2\text{O}_2 ] This reaction releases hydrogen peroxide, which is the active oxidizing species .

-

Oxidation Reactions: Hydrogen peroxide undergoes various oxidation reactions, such as:

- Oxidation of organic compounds, leading to bleaching and decolorization.

- Oxidation of inorganic compounds, e.g., ( \text{Fe}^{2+} \rightarrow \text{Fe}^{3+} ), leading to disinfection .

-

Decomposition: Hydrogen peroxide can decompose into water and oxygen, especially in the presence of catalysts or at high temperatures .

Comparación Con Compuestos Similares

Sodium Percarbonate vs. Sodium Carbonate

Chemical Properties :

- This compound : Combines sodium carbonate and hydrogen peroxide in a single compound. Releases H₂O₂ and increases solution pH (10–11) .

Environmental Impact :

- This compound’s decomposition products are environmentally benign, while sodium carbonate’s high alkalinity can disrupt aquatic ecosystems .

This compound vs. Sodium Perborate

Chemical Properties :

Performance :

- Sodium perborate outperforms H₂O₂ in pulp delignification (52.96% delignification vs. 49.42% for H₂O₂ at 0.5% active oxygen) .

- This compound is preferred in eco-friendly formulations due to boron’s environmental toxicity .

Stability :

- This compound requires coatings (e.g., sodium silicates) to enhance shelf life, whereas sodium perborate is inherently more stable .

This compound vs. Hydrogen Peroxide

Form and Handling :

- This compound is a stable solid, avoiding the storage and handling challenges of liquid H₂O₂ .

- H₂O₂ (liquid) has higher active oxygen content (~30%) but degrades rapidly under heat or light .

pH Compatibility :

- This compound operates effectively over a wide pH range (2–10), unlike traditional Fenton’s reagent (H₂O₂ + Fe²⁺), which requires acidic conditions . In Fenton-like systems, this compound achieves 99% methylene blue degradation in 10 minutes, with reaction rates 3.6× faster than conventional Fenton .

Environmental Use :

- Both compounds oxidize organic pollutants, but this compound’s buffering capacity (from Na₂CO₃) mitigates pH fluctuations in natural waters .

This compound vs. Fenton’s Reagent

Mechanism :

- Fenton’s reagent (H₂O₂ + Fe²⁺) relies on hydroxyl radicals (•OH) generated under acidic conditions.

- This compound with Fe²⁺ (SPC/Fe²⁺) forms a heterogeneous system, functioning efficiently at pH 2–10 with lower activation energy (16.6 kJ/mol vs. 46.2 kJ/mol for Fenton) .

Data Tables

Table 1: Key Chemical Properties

Table 2: Application Comparison

Actividad Biológica

Sodium percarbonate (SPC), a compound with the chemical formula , is a white, crystalline solid that releases hydrogen peroxide when dissolved in water. Its biological activity has garnered attention due to its applications in various fields, including aquaculture, water treatment, and dental bleaching. This article explores the biological activity of this compound, highlighting its antimicrobial properties, effects on aquatic environments, and applications in dental procedures.

This compound decomposes in aqueous solutions to yield hydrogen peroxide and sodium carbonate:

The antimicrobial activity of SPC is primarily attributed to the hydrogen peroxide produced during this decomposition. Hydrogen peroxide acts as a potent oxidizing agent, effectively disrupting cellular functions in microorganisms.

Antimicrobial Properties

Case Studies and Research Findings:

-

Microbial Control : A patent study demonstrated that this compound effectively inhibits the growth of various microorganisms, including bacteria and fungi. It was found that concentrations as low as 0.01% by weight could control bacterial growth at room temperature, while higher concentrations (up to 6.25% ) were required for spore and yeast fungi elimination .

Microorganism Type Effective Concentration (% w/w) Observations Bacteria 0.01 - 2.0 Growth inhibition observed Spores 5 - 10 Effective killing at room temperature Yeast Fungi 0.3 - 1.0 Effective at lower concentrations -

Aquaculture Application : In a practical application within aquaculture, SPC was added to a juvenile rainbow trout pond (100 m³) at a dosage of 12 kg . The addition resulted in a peak oxygen concentration of 35 ppm , significantly improving water quality and reducing bacterial loads .

Time After Addition (min) Oxygen Concentration (ppm) pH Level 0 75% saturation 8.0 30 140% saturation >9.5 120 >90% saturation -

Applications in Dental Procedures

This compound has been studied for its efficacy as a bleaching agent in dental applications. A study involving stained human teeth showed that this compound mixed with distilled water achieved significant bleaching effects comparable to traditional hydrogen peroxide treatments .

| Treatment Group | Lightness Recovery Rate (LRR) |

|---|---|

| Sodium Perborate + H₂O₂ | Highest |

| This compound + H₂O | Significant improvement |

| Control Group | No significant change |

Environmental Impact

This compound is considered environmentally friendly due to its rapid decomposition into non-toxic byproducts, primarily oxygen and sodium carbonate. Its use in wastewater treatment has shown promise, with studies indicating that it can effectively reduce organic matter and improve overall water quality without leaving harmful residues .

Análisis De Reacciones Químicas

Decomposition Reactions

Sodium percarbonate decomposes in aqueous or anhydrous conditions, releasing hydrogen peroxide (H₂O₂), sodium carbonate (Na₂CO₃), and oxygen (O₂):

Key Findings :

-

The decomposition is exothermic, with a temperature increase from 23.0°C to 33.6°C observed over 300 seconds in water .

-

Solid-state decomposition occurs slowly at room temperature but accelerates with moisture or heat .

Table 1: Thermal Decomposition Profile in Water

| Time (s) | Temperature (°C) |

|---|---|

| 0 | 23.0 |

| 300 | 33.6 |

Asymmetric Epoxidation

Manganese-catalyzed epoxidation of olefins achieves high enantioselectivity (up to 99% ee) and yields (up to 100%) :

-

Reaction Conditions : −40°C, 0.2 mol.% Mn catalyst, 2.5 equiv. This compound added in portions .

-

Mechanism : H₂O₂ released from this compound oxidizes Mn(III) to Mn(V)-oxo intermediates, enabling oxygen transfer to alkenes .

Table 2: Epoxidation of Chalcone with this compound

| Entry | Additive | Oxidant Equiv. | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | AcOH (14 equiv) | 2.0 | 99 | 82 |

| 4 | EBA (14 equiv) | 2.5 (3 portions) | 99 | 94 |

Baeyer-Villiger Oxidation

In trifluoroacetic acid, this compound generates trifluoroperacetic acid for ketone oxidation to esters :

Sodium Bisulfate Reaction

This compound reacts with sodium bisulfate to form sodium persulfate, a strong oxidizer :

Peracid Generation

In non-aqueous solvents, this compound reacts with acid anhydrides (e.g., trifluoroacetic anhydride) to form peracids :

Pulp Bleaching

In deinking processes, this compound enhances ink removal (74.31% efficiency at 1% active oxygen) by providing H₂O₂ and alkalinity (pH 9.1–10.5) .

Antimicrobial Activity

Combined with tetraacetylethylenediamine (TAED), this compound releases peracetic acid (CH₃CO₃H), effective against drug-resistant pathogens :

Production and Stability

This compound is synthesized by crystallizing Na₂CO₃ with H₂O₂ or reacting Na₂O₂ with ethanol :

Stability : Decomposes above 50°C; storage requires low humidity to prevent H₂O₂ loss .

Environmental Impact

-

Ecotoxicity : Acute toxicity (LC₅₀) to aquatic organisms is driven by H₂O₂ release, not Na₂CO₃ .

-

Biodegradation : H₂O₂ decomposes to H₂O and O₂, leaving no persistent residues .

This compound’s versatility stems from its dual role as a solid H₂O₂ carrier and alkali source. Its applications span asymmetric catalysis, industrial bleaching, and sustainable oxidation processes, supported by well-characterized decomposition and reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sodium percarbonate in laboratory settings, and how do reaction conditions influence crystal structure and active oxygen content?

this compound is typically synthesized via crystallization from sodium carbonate and hydrogen peroxide under controlled pH and temperature. Key parameters include maintaining a molar ratio of Na₂CO₃:H₂O₂ at 2:3 and stabilizing the reaction at 20–25°C to prevent premature decomposition. Techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are used to assess crystal structure and active oxygen content. Variations in cooling rates or additives (e.g., stabilizers like MgSO₄) can alter crystal morphology and oxidative efficiency .

Q. How can researchers quantify the active oxygen content in this compound, and what analytical techniques are recommended for assessing its stability under different storage conditions?

Active oxygen content is measured via iodometric titration, where this compound reacts with potassium iodide in acidic media to release iodine, quantified via titration with sodium thiosulfate. Stability assessments involve accelerated aging tests under varying humidity (30–80% RH) and temperature (25–40°C), with periodic sampling. Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) can monitor structural changes and decomposition kinetics .

Q. What are the key considerations for ensuring reproducibility in experiments involving this compound, particularly in material science applications like aerated concrete?

Reproducibility requires strict control of particle size distribution, mixing protocols, and environmental conditions (e.g., room temperature for leavening). For aerated concrete, standardized sand (e.g., EKORU-type) and consistent this compound dosing (e.g., 0.5–1.5% by weight) are critical. Compressive strength and density measurements should follow ASTM/ISO protocols, with statistical validation of standard deviations (e.g., ±18 kg/m³ for density) .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing this compound's role in advanced oxidation processes (e.g., Fenton-like systems) for pollutant degradation?

Response Surface Methodology (RSM) with central composite design is widely used to optimize multi-variable systems. For example, in degrading DDTs using nano-Fe₃O₄/sodium percarbonate, factors like pH (3–9), Fe₃O₄ dose (0.1–0.5 g/L), and percarbonate concentration (10–50 mM) are modeled via quadratic polynomial equations. ANOVA analysis identifies significant interactions, while Pareto charts prioritize factors affecting degradation efficiency (>90% for DDE at optimal conditions) .

Q. How does response surface methodology (RSM) facilitate the optimization of this compound's bactericidal efficacy in complex organic matrices like poultry manure?

RSM integrates biocide concentration (1–5%), temperature (20–40°C), and contact time (1–24 hours) to model microbial inactivation (e.g., E. coli). A Box-Behnken design reduces experimental runs, while desirability functions balance efficacy with nutrient retention (e.g., minimizing phosphorus loss vs. calcium hydroxide). Validation involves comparing predicted vs. observed log reductions (R² > 0.95) .

Q. What kinetic models are suitable for describing the thermal decomposition of this compound, and how do activation energy calculations inform its application in high-temperature environments?

Non-isothermal kinetics using the Kissinger-Akahira-Sunose (KAS) method or model-free analysis are applied to TGA data. Activation energy (Eₐ) ranges from 60–80 kJ/mol, indicating sensitivity to temperature. The Arrhenius equation correlates decomposition rates with storage conditions, guiding formulations for controlled oxygen release in industrial processes (e.g., >50°C) .

Q. How do regulatory frameworks like the EPA's risk assessment integrate ecotoxicity data of this compound, and what endpoints are prioritized in environmental safety evaluations?

The EPA combines this compound with peroxy compounds in risk assessments due to its decomposition into hydrogen peroxide. Key endpoints include acute toxicity to aquatic organisms (e.g., LC₅₀ > 100 mg/L for freshwater fish) and terrestrial impacts (e.g., bee contact LD₅₀ > 11 µg/bee). Probabilistic models assess exposure thresholds in agricultural runoff, emphasizing biodegradability and non-persistent metabolites .

Propiedades

IUPAC Name |

tetrasodium;hydrogen peroxide;dicarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.4Na.3H2O2/c2*2-1(3)4;;;;;3*1-2/h2*(H2,2,3,4);;;;;3*1-2H/q;;4*+1;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLRPWGRFCKNIZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Na4O12, 2Na2CO3.3H2O2 | |

| Record name | SODIUM PERCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029736 | |

| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium percarbonate appears as a colorless, crystalline solid. Denser than water. May combust in contact with organic materials. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless solid; [CAMEO] White solid; [ICSC], WHITE CRYSTALLINE POWDER. | |

| Record name | SODIUM PERCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium percarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 14 (good) | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.1 g/cm³ | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White granular powder | |

CAS No. |

15630-89-4 | |

| Record name | SODIUM PERCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium carbonate peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015630894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid disodium salt, compd. with hydrogen peroxide (H2O2) (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium carbonate, compound with hydrogen peroxide (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G82NV92P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium percarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

No melting point; decomposes at >50 °C | |

| Record name | SODIUM PERCARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1744 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.